N-(3-ACETYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
N-(3-Acetylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine-thiazole core linked via a sulfanyl bridge to an acetylated phenyl group. This compound’s structural complexity arises from its fused pyridazine (a six-membered ring with two adjacent nitrogen atoms) and thiazole (a five-membered ring containing sulfur and nitrogen) moieties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c1-15-23(32-24(25-15)17-7-4-3-5-8-17)20-11-12-22(28-27-20)31-14-21(30)26-19-10-6-9-18(13-19)16(2)29/h3-13H,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFHTKCLSMVFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound is characterized by a complex structure that includes:
- An acetyphenyl group
- A thiazole moiety
- A pyridazine ring
- A sulfanyl linkage
This structural diversity suggests multiple interaction points for biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(3-acetyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide have been shown to inhibit various cancer cell lines through different mechanisms:
- Cell Proliferation Inhibition : The compound was tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range. For example, related thiazole compounds have shown IC50 values ranging from 0.1 to 5 µM against leukemia and solid tumor cell lines .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival . Inhibition of this pathway leads to apoptosis in cancer cells.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies indicate that N-(3-acetyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide may exhibit activity against various bacterial strains. The presence of the thiazole ring enhances its ability to penetrate bacterial membranes, leading to increased efficacy .
Structure-Activity Relationship (SAR)
The biological activity of N-(3-acetyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-y)pyridazin-3-y]sulfanyl}acetamide can be influenced by modifications in its structure:
- Thiazole Substituents : Variations in the substituents on the thiazole ring can enhance or diminish biological activity, indicating a strong SAR correlation.
| Substituent Type | Effect on Activity |
|---|---|
| Methyl Group | Increased potency against cancer cells |
| Halogenation | Improved antimicrobial activity |
Case Studies
- In Vitro Studies : A study examining the effects of similar thiazole-pyridazine compounds on human leukemia cells showed significant growth inhibition at concentrations as low as 0.5 µM .
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth and improved survival rates compared to controls, suggesting potential for clinical application .
Comparison with Similar Compounds
Key Compounds for Comparison:
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3) Core structure: Sulfamoylphenyl group tethered to a tetrahydrofuran-derived sulfonamide. Functional groups: Acetamide, sulfonamide, and a lactone (2-oxotetrahydrofuran).
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (Compound 6y)
- Core structure : Indole-acetamide hybrid with pyridine and chlorobenzoyl substituents.
- Functional groups : Bulky tert-butylphenyl, chlorobenzoyl, and methoxy groups.
- Key feature : The indole-pyrrole system enables π-π stacking and hydrophobic interactions.
Target Compound : N-(3-Acetylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide
- Core structure : Pyridazine-thiazole scaffold with sulfanyl-linked acetamide.
- Functional groups : Acetylphenyl (electron-withdrawing), thiazole (aromatic heterocycle), and pyridazine (electron-deficient ring).
- Key feature : The thiazole-pyridazine system may confer redox activity or metal-binding capacity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
